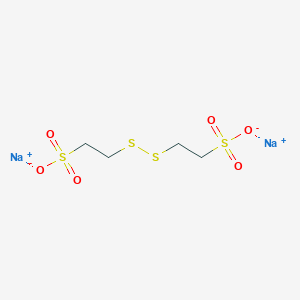
Benzo(b)thiophene-3-ol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophene-3-ol 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene and thiophene. The presence of the sulfur atom in the thiophene ring imparts unique chemical and physical properties to these compounds. This compound is of significant interest in medicinal chemistry and materials science due to its diverse applications and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzo(b)thiophene-3-ol 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds through the formation of a quaternary spirocyclization intermediate via selective ipso-addition instead of ortho-attack. The S-migration process leads to the formation of the desired product. The reaction is carried out under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. Et4NPF6 is used as the electrolyte, and HFIP/CH3NO2 is used as the co-solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above can be adapted for large-scale production due to its efficiency and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)thiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the hydroxyl group in the molecule.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the hydroxyl group or the sulfur atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Applications De Recherche Scientifique
Benzo(b)thiophene-3-ol 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: This compound derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of benzo(b)thiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Benzo(b)thiophene-3-ol 1,1-dioxide can be compared with other similar compounds such as:
Benzo(b)thiophene-1,1-dioxide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Thiophene-1,1-dioxide: A simpler structure without the benzene ring, leading to different chemical properties and applications.
Benzo(b)thiophene-3-one 1,1-dioxide:
Propriétés
Numéro CAS |
61670-15-3 |
|---|---|
Formule moléculaire |
C8H6O3S |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
1,1-dioxo-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5,9H |
Clé InChI |
ZJQZMNWBIAVMJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


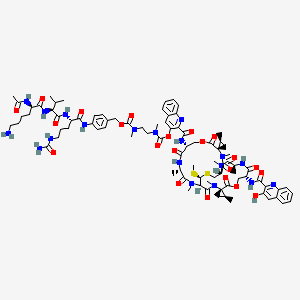


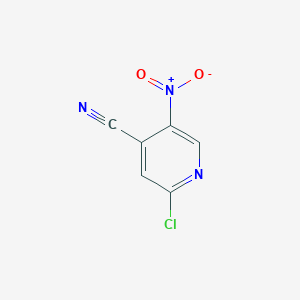

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
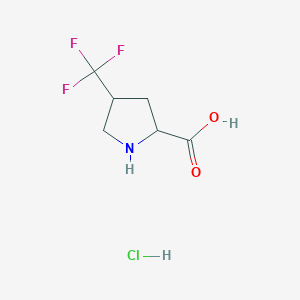
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
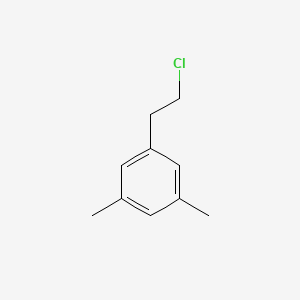

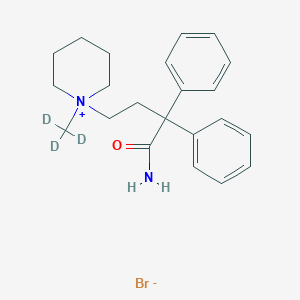
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
